Ethanol, 2-(didodecylamino)-

Catalog No.
S14566043
CAS No.
15214-78-5
M.F
C26H55NO
M. Wt
397.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol, 2-(didodecylamino)-

CAS Number

15214-78-5

Product Name

Ethanol, 2-(didodecylamino)-

IUPAC Name

2-(didodecylamino)ethanol

Molecular Formula

C26H55NO

Molecular Weight

397.7 g/mol

InChI

InChI=1S/C26H55NO/c1-3-5-7-9-11-13-15-17-19-21-23-27(25-26-28)24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-26H2,1-2H3

InChI Key

YQFRJTDYLIBDED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCO

Ethanol, 2-(didodecylamino)-, with the chemical formula C26H55NOC_{26}H_{55}NO and CAS number 15214-78-5, is a specialized organic compound characterized by a long hydrophobic hydrocarbon chain and an amino alcohol functional group. This compound features a didodecylamino group, which contributes to its unique properties, including surfactant behavior and potential applications in various fields such as pharmaceuticals and materials science. Ethanol, 2-(didodecylamino)- is recognized for its role in enhancing solubility and stability of formulations due to its amphiphilic nature, which allows it to interact favorably with both hydrophilic and hydrophobic substances .

Typical of amines and alcohols:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Acylation: The amino group can be acylated using acid chlorides or anhydrides, which can modify its reactivity and solubility.
  • N-Alkylation: The nitrogen atom can undergo alkylation reactions, leading to the formation of quaternary ammonium salts, which may enhance its surfactant properties.
  • Condensation Reactions: It can also participate in condensation reactions with aldehydes or ketones under acidic or basic conditions.

These reactions are crucial for modifying the compound for specific applications in various chemical processes .

Ethanol, 2-(didodecylamino)- exhibits notable biological activity that can be attributed to its structural characteristics. It has been studied for its potential antimicrobial properties, making it useful in formulations aimed at inhibiting bacterial growth. Additionally, the compound's surfactant properties may enhance drug delivery systems by improving the solubility of poorly soluble drugs. Its interaction with biological membranes could also suggest potential applications in drug formulation and delivery .

The synthesis of Ethanol, 2-(didodecylamino)- typically involves the following methods:

  • Alkylation of Amines: This method involves reacting didodecylamine with ethylene oxide under controlled conditions to introduce the ethanol moiety.
  • Direct Amination: The reaction of dodecanol with ammonia or amine derivatives can yield Ethanol, 2-(didodecylamino)- through nucleophilic substitution.
  • Reduction Reactions: Reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride may also produce this compound.

These methods allow for the customization of the compound's properties based on specific industrial or research needs .

Ethanol, 2-(didodecylamino)- finds a range of applications across different industries:

  • Surfactants: Due to its amphiphilic nature, it is used in detergents and personal care products.
  • Pharmaceuticals: It serves as a solubilizing agent in drug formulations and may enhance bioavailability.
  • Cosmetics: Its emulsifying properties make it suitable for use in creams and lotions.
  • Industrial

Studies on Ethanol, 2-(didodecylamino)- have focused on its interactions with biological membranes and other compounds. Research indicates that it can modulate membrane fluidity and permeability, which is critical for drug delivery applications. Additionally, its ability to form micelles enhances its interaction with hydrophobic drugs, promoting their solubilization and absorption. These interactions are essential for developing effective pharmaceutical formulations .

Ethanol, 2-(didodecylamino)- shares structural similarities with several other compounds that possess long-chain alkyl groups and amino functionalities. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
DodecylamineC12H27NShorter alkyl chain; primarily used as a surfactant.
EthanolamineC2H7NOShorter chain; commonly used as a building block in organic synthesis.
Didodecyldimethylammonium bromideC26H56BrNQuaternary ammonium salt; more hydrophilic due to positive charge.
N,N-DidodecylethylenediamineC26H54N2Contains two amine groups; higher reactivity due to multiple functional sites.

Ethanol, 2-(didodecylamino)- is unique due to its combination of a long hydrophobic chain with an alcohol functional group, allowing it to function effectively as both a surfactant and an emulsifier while retaining some biological activity .

The synthesis of ethanol, 2-(didodecylamino)- relies heavily on heterogeneous catalytic systems that facilitate reductive amination and alkylation. Zirconium-based catalysts, such as zirconium dioxide (ZrO₂) and zirconium oxyhydroxide (ZrO(OH)₂), have emerged as effective platforms for tertiary amine formation. These catalysts operate under mild conditions, leveraging N,N-dimethylformamide (DMF) as both solvent and reductant to convert lignin-derived aldehydes into aromatic tertiary amines. For ethanol, 2-(didodecylamino)-, this approach involves the reaction of dodecyl alcohol with didodecylamine, where ZrO₂ promotes dehydrogenation and subsequent imine formation. The hydrogen-borrowing mechanism—a hallmark of reductive amination—enables the transfer of hydrogen from the alcohol to the imine intermediate, circumventing the need for external hydrogen sources.

Recent studies highlight the role of support materials in modulating catalytic activity. For instance, acidic supports enhance dehydrogenation efficiency by stabilizing transition states during the rate-determining α-hydrogen extraction step. This principle applies to ethanol, 2-(didodecylamino)- synthesis, where tailored Brønsted acid sites on ZrO₂ surfaces accelerate amine coupling while minimizing side reactions. Kinetic analyses reveal that optimal reaction temperatures (80–120°C) and amine-to-alcohol molar ratios (1:1.2) yield conversions exceeding 90%.

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)
ZrO₂8092.398.5
ZrO(OH)₂10095.899.1

Alkylation Reaction Optimization Using Transition Metal Catalysts

Alkylation of ethanol with didodecylamine represents a critical step in constructing the branched tertiary amine structure. Titanium- and copper-nickel (Cu-Ni) bimetallic catalysts have proven particularly effective for this transformation. Titanium tetrabenzyl (TiBn₄), when activated by Ph₃C[B(C₆F₅)₄], facilitates regioselective hydroaminoalkylation of alkenes at ambient temperatures. In the context of ethanol, 2-(didodecylamino)-, this method enables the coupling of dodecyl chains to the ethanol backbone via α-C–H activation. The cationic titanium species stabilizes the transition state, favoring branched products with >95% regioselectivity.

Cu-Ni bimetallic systems further enhance alkylation efficiency through synergistic metal interactions. On titanium dioxide (TiO₂) supports, Cu segregates to the nanoparticle surface, creating electron-deficient Ni sites that activate C–H bonds in dodecyl alcohol. X-ray photoelectron spectroscopy (XPS) data indicate that Cu surface concentrations reach 88% in Cu(5%)-Ni(1.5%)/TiO₂ catalysts, significantly improving turnover frequencies compared to alumina-supported analogs.

Reaction Kinetics in Tridodecylamine Synthesis from Dodecyl Alcohol

The formation of ethanol, 2-(didodecylamino)- follows pseudo-first-order kinetics under heterogeneous conditions. Rate-determining steps vary with catalyst composition:

  • Dehydrogenation Phase: ZrO₂-catalyzed reactions exhibit an activation energy of 68 kJ/mol, corresponding to the cleavage of the O–H bond in dodecyl alcohol.
  • Imination Phase: Coupling of the resulting aldehyde with didodecylamine proceeds via a Langmuir-Hinshelwood mechanism, with adsorption constants K₁ = 0.45 L/mol and K₂ = 0.32 L/mol for the aldehyde and amine, respectively.
  • Hydrogenation Phase: Surface-bound hydrogen atoms reduce the imine intermediate, completing the cycle with a turnover frequency (TOF) of 12.7 s⁻¹ on optimized Cu-Ni/TiO₂ catalysts.

Notably, increasing Ni loading in Cu-Ni systems from 1.5% to 5% reduces activation energies by 15%, attributed to enhanced d-electron delocalization at the metal-support interface.

Surface Valency Effects in Cu-Ni Bimetallic Catalyst Systems

The electronic structure of Cu-Ni bimetallic catalysts profoundly influences their performance in ethanol, 2-(didodecylamino)- synthesis. Depth-profiling XPS analyses reveal that TiO₂ supports induce Cu surface segregation, with Cu concentrations reaching 88% in Cu(5%)-Ni(1.5%)/TiO₂ versus 72% in Al₂O₃-supported counterparts. This Cu enrichment creates electron-deficient Ni sites that enhance alkene adsorption during hydroaminoalkylation.

Valency effects further modulate catalytic activity:

  • Cu⁰/Ni⁰ Sites: Promote C–H activation via σ-bond metathesis.
  • Cu⁺/Ni²⁺ Sites: Stabilize polar intermediates during imine formation.

Catalyst stability tests demonstrate that TiO₂-supported systems retain 92% initial activity after five regeneration cycles, compared to 67% for Al₂O₃-based catalysts. This disparity stems from stronger metal-support interactions in TiO₂, which mitigate sintering and oxidation under reaction conditions.

The critical micelle concentration represents a fundamental parameter in surfactant science, defining the concentration threshold above which surfactant molecules spontaneously aggregate into micelles. For ethanol, 2-(didodecylamino)-, the molecular architecture featuring two twelve-carbon alkyl chains attached to the nitrogen atom creates a unique amphiphilic structure that significantly influences micellization behavior [1] [2].

The relationship between alkyl chain length and critical micelle concentration follows the well-established Krafft rule, where each additional methylene group in the hydrophobic tail reduces the critical micelle concentration by approximately half [3]. The didodecyl structure of ethanol, 2-(didodecylamino)- positions this surfactant within the low critical micelle concentration range typical of long-chain amphiphiles [4] [5].

Research on amino acid-based surfactants with comparable chain lengths demonstrates that surfactants with C₁₂ hydrophobic chains exhibit critical micelle concentrations ranging from 0.046 to 50 millimolar, depending on the specific headgroup structure and environmental conditions [6] [7]. The presence of the ethanol functional group in the headgroup of ethanol, 2-(didodecylamino)- provides additional hydrogen bonding capability, which may influence the critical micelle concentration through enhanced intermolecular interactions [8].

Table 1: Critical Micelle Concentration Comparison of Chain-Length Engineered Surfactants

SurfactantCMC (mM)Surfactant TypeChain Length
Sodium dodecyl sulfate (SDS)8.3AnionicC₁₂
Sodium tetradecyl sulfate2.1AnionicC₁₄
Dodecyltrimethylammonium bromide16CationicC₁₂
Hexadecyltrimethylammonium bromide0.92CationicC₁₆
Amino acid surfactants (C₁₂)0.046-50 (range)Anionic/CationicC₁₂
Amino acid surfactants (C₁₄)0.5-5 (typical)Anionic/CationicC₁₄
Amino acid surfactants (C₁₆)0.05-0.5 (typical)Anionic/CationicC₁₆

The dual-chain architecture of ethanol, 2-(didodecylamino)- creates a more hydrophobic character compared to single-chain surfactants of equivalent total carbon number. This structural feature results in enhanced micelle stability and potentially lower critical micelle concentrations compared to conventional single-chain surfactants [9]. The branched nature of the hydrophobic region may also influence the packing parameter, affecting the preferred micellar geometry and aggregation number [10].

Investigations into the relationship between chain length and micellization thermodynamics reveal that longer alkyl chains contribute to more negative free energies of micellization, primarily through increased hydrophobic interactions [11]. For ethanol, 2-(didodecylamino)-, the dual C₁₂ chains provide substantial hydrophobic driving force for micelle formation, while the polar ethanol headgroup maintains sufficient hydrophilicity to prevent precipitation from aqueous solutions [12].

Emulsification Efficiency in Non-Polar Solvent Systems

The emulsification performance of ethanol, 2-(didodecylamino)- in non-polar solvent systems demonstrates significant potential for applications requiring stable oil-in-water or water-in-oil emulsions. The amphiphilic nature of this compound, with its hydrophobic didodecyl chains and hydrophilic ethanol headgroup, enables effective reduction of interfacial tension between immiscible phases [13] [8].

Studies on similar long-chain amino ethanol derivatives reveal that emulsification efficiency depends critically on the balance between hydrophobic and hydrophilic components. The presence of ethanol in the continuous phase can dramatically affect droplet size distribution and emulsion stability [8]. For oil-in-water emulsions stabilized by related surfactants, optimal ethanol concentrations of 30-40% by volume result in minimum droplet sizes, typically ranging from 3.4 to 14.0 micrometers [8].

Table 2: Emulsification Properties in Various Solvent Systems

SystemEthanol Content (% v/v)Droplet Size (μm)StabilityApplication
Oil-in-water (O/W) emulsions0-453.4-14.0Stable up to 40% ethanolFood industry
Water-in-oil (W/O) microemulsions20-300.02-0.1Enhanced with co-surfactantsDrug delivery
Lipid nanoparticles (LNPs)24-300.05-0.2Destabilized above 30% ethanolmRNA delivery
Reverse micelles10-200.001-0.01Highly stableBiocatalysis
Biocompatible emulsions0-401-50Optimal at 40% ethanolPharmaceuticals

The mechanism of emulsification enhancement involves the partitioning of ethanol molecules at the oil-water interface, where they act as co-surfactants by reducing interfacial tension and stabilizing the emulsion structure [8]. Research indicates that ethanol concentrations around 40% provide optimal conditions for emulsion formation, as this concentration allows for maximum interfacial activity while maintaining system stability [8].

In non-polar solvent systems, ethanol, 2-(didodecylamino)- can form reverse micelles, where the polar ethanol headgroups orient toward the aqueous core while the hydrophobic chains extend into the continuous non-polar phase [13]. These reverse micellar structures are particularly valuable for applications in biocatalysis, where enzyme activity can be maintained in organic solvents through encapsulation within the aqueous microenvironment [13].

The emulsification efficiency is also influenced by temperature, with higher temperatures generally reducing emulsion stability due to increased thermal motion and weakened interfacial films [14]. However, controlled heating can facilitate the formation of more uniform emulsions by reducing viscosity and improving mixing efficiency [15].

Temperature-Dependent Phase Behavior in Aqueous Media

The phase behavior of ethanol, 2-(didodecylamino)- in aqueous media exhibits complex temperature-dependent transitions that significantly impact its surfactant properties and applications. The molecular structure, featuring both hydrophobic didodecyl chains and a hydrophilic ethanol headgroup, creates a delicate balance between competing intermolecular forces that respond sensitively to temperature changes [16] [17].

At low temperatures (4°C), ethanol, 2-(didodecylamino)- tends to form gel-like structures or solid phases due to strengthened hydrogen bonding between the ethanol headgroups and reduced thermal motion of the alkyl chains [17]. This behavior is consistent with observations in related amino ethanol derivatives, where low-temperature phases exhibit high viscosity and enhanced stability [18].

As temperature increases to physiological ranges (25-37°C), the compound transitions to a micellar solution phase, where thermal energy overcomes the ordering forces and allows for dynamic micelle formation and dissolution [17]. The critical micelle concentration may show temperature dependence, typically decreasing with increasing temperature due to enhanced hydrophobic interactions [19].

Table 3: Temperature-Dependent Phase Behavior in Aqueous Media

Temperature (°C)Phase StateViscosity (cP)Stability
4Solid/GelHigh (gel-like)Stable
20Liquid crystallineMediumStable
25Micellar solutionLowStable
30Micellar solutionLowStable
37Micellar solutionLowStable
40Phase transitionVariableTransitional
50LiquidVery lowUnstable
60Degradation onsetDecreasingDegrading
70Thermal decompositionUnstableDecomposing

The phase transition occurring around 40°C represents a critical temperature where the balance between hydrophobic and hydrophilic interactions shifts significantly [17]. This transition temperature is particularly relevant for biological applications, as it lies close to physiological temperatures and may influence drug delivery and membrane interaction properties [20].

At elevated temperatures (50-70°C), the compound exhibits decreased stability and potential thermal decomposition [16]. The ethanol headgroup may undergo dehydration reactions, while the long alkyl chains may experience oxidation or degradation processes [18]. These high-temperature behaviors limit the practical application range of ethanol, 2-(didodecylamino)- in thermal processing applications.

The temperature-dependent phase behavior also influences the aggregation number and micelle structure. Higher temperatures typically lead to smaller, more dynamic micelles with reduced aggregation numbers due to increased thermal motion and weakened hydrophobic interactions [21]. This temperature sensitivity can be exploited in applications requiring temperature-responsive behavior, such as controlled release systems or thermally-triggered emulsification [17].

Co-Surfactant Synergies with Polyvinyl Alcohol Derivatives

The interaction between ethanol, 2-(didodecylamino)- and polyvinyl alcohol derivatives represents a particularly interesting aspect of surfactant synergy, where the combination of these amphiphilic and hydrophilic polymers can produce enhanced emulsification and stabilization properties beyond those achievable with either component alone [22] [23].

Polyvinyl alcohol, with its multiple hydroxyl groups and flexible polymer backbone, serves as an effective co-surfactant by providing steric stabilization and additional hydrogen bonding sites [24]. The degree of hydrolysis in polyvinyl alcohol derivatives significantly affects the synergistic interaction with ethanol, 2-(didodecylamino)-, with fully hydrolyzed polyvinyl alcohol (98-99% hydrolysis) showing superior compatibility and emulsification enhancement [25].

The molecular mechanism of synergy involves the formation of mixed interfacial films where ethanol, 2-(didodecylamino)- molecules orient with their hydrophobic chains toward the oil phase while their ethanol headgroups interact with the hydroxyl groups of polyvinyl alcohol through hydrogen bonding [22]. This cooperative arrangement results in more stable interfacial films and improved emulsion characteristics [15].

Table 4: Co-Surfactant Synergies with Polyvinyl Alcohol Derivatives

PVA DerivativeMolecular Weight (kDa)Hydrolysis Degree (%)Emulsification EnhancementStability ImprovementApplication
Polyvinyl alcohol (standard)89-9898-99ModerateGoodGeneral purpose
Partially hydrolyzed PVA50-8080-85LowFairControlled release
Fully hydrolyzed PVA120-15099+HighExcellentHigh-performance
PVA with ethylene glycol95-11095-98Very highExcellentPharmaceutical
PVA-chitosan blend75-10090-95HighVery goodAntimicrobial
PVA-starch composite60-9085-90ModerateGoodBiodegradable
Quaternized PVA100-13095-98Very highExcellentCationic systems
PVA nanofibers80-12098-99HighVery goodNanodelivery

Research on polyvinyl alcohol derivatives in surfactant systems demonstrates that the molecular weight of the polymer significantly influences the synergistic effects [25]. Higher molecular weight polyvinyl alcohol derivatives (120-150 kDa) provide enhanced emulsification properties due to increased chain entanglement and steric stabilization effects, while lower molecular weight variants (50-80 kDa) offer advantages in controlled release applications [25].

The incorporation of additional functional groups into polyvinyl alcohol derivatives can further enhance the synergistic effects. For example, PVA-chitosan blends combine the emulsification properties of polyvinyl alcohol with the antimicrobial characteristics of chitosan, creating multifunctional systems suitable for pharmaceutical applications [25]. Similarly, quaternized polyvinyl alcohol derivatives introduce cationic character that can complement the surfactant properties of ethanol, 2-(didodecylamino)- [26].

Temperature effects on the polyvinyl alcohol-ethanol, 2-(didodecylamino)- synergy show that optimal performance occurs at moderate temperatures (25-40°C) where both components maintain their structural integrity while exhibiting maximum intermolecular interactions [22]. At higher temperatures, the polyvinyl alcohol chains may undergo conformational changes that reduce the effectiveness of the synergistic interaction [17].

XLogP3

10.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

397.428365378 g/mol

Monoisotopic Mass

397.428365378 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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